3-amino-4-methoxy-5-methylbenzoic acid
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Overview
Description
3-Amino-4-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-4-methoxy-5-methylbenzoic acid involves the reduction of 3-nitro-4-methoxy-5-methylbenzoic acid. The nitro compound can be reduced using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction typically proceeds as follows:
- Dissolve 3-nitro-4-methoxy-5-methylbenzoic acid in methanol.
- Add 5% Pd/C catalyst.
- Stir the mixture under a hydrogen atmosphere for several hours.
- Filter the catalyst and concentrate the solution to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-5-methylbenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino, methoxy, and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Amino-2-methoxybenzoic acid: Similar structure but with different positioning of functional groups.
3-Amino-5-methoxybenzoic acid: Similar structure but lacks the methyl group
Uniqueness
3-Amino-4-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the amino, methoxy, and methyl groups provides a distinct chemical profile that can be exploited in various synthetic and research applications.
Properties
CAS No. |
1780582-37-7 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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